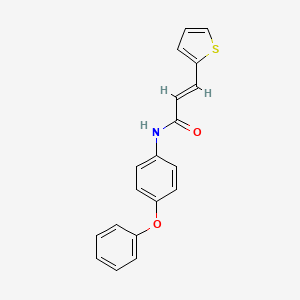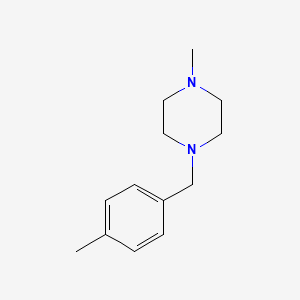
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide, also known as PPTAA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. PPTAA has a unique chemical structure that makes it a promising candidate for research in drug development, material science, and other areas. In
Mecanismo De Acción
The mechanism of action of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell growth and proliferation. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide is its unique chemical structure, which makes it a promising candidate for research in drug development and material science. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to have low toxicity, which is an important factor in drug development. However, one of the limitations of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide-based materials for use in organic electronic devices. Another area of interest is the investigation of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide as a potential treatment for neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide and its potential applications in drug development.
Métodos De Síntesis
The synthesis of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide is the Suzuki coupling reaction, which involves the reaction between 4-bromoanisole and 2-thiophenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of 4-phenoxyphenyl-2-thiophenylboronic acid, which is then treated with acryloyl chloride to form N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been extensively studied for its potential applications in drug development. Several studies have shown that N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been studied for its potential use in material science, specifically in the development of organic electronic devices.
Propiedades
IUPAC Name |
(E)-N-(4-phenoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-19(13-12-18-7-4-14-23-18)20-15-8-10-17(11-9-15)22-16-5-2-1-3-6-16/h1-14H,(H,20,21)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIGPXFNAOUWLS-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-phenoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)

![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)
![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)

![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)
methanone](/img/structure/B5779589.png)
![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)